Cas no 459-01-8 (1-(4-Fluorophenyl)propan-2-amine hydrochloride)

1-(4-Fluorophenyl)propan-2-amine hydrochloride structure
459-01-8 structure
Product Name:1-(4-Fluorophenyl)propan-2-amine hydrochloride
CAS-nummer:459-01-8
MF:C9H13ClFN
MW:189.657624959946
CID:37546
PubChem ID:120675
Update Time:2025-04-18

1-(4-Fluorophenyl)propan-2-amine hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(4-Fluorophenyl)propan-2-amine hydrochloride
    • 1-(4-fluorophenyl)propan-2-aMine HCl
    • p-Fluoro-alpha-methylphenethylamine hydrochloride
    • A-methylbenzeneethanamine hydrochloride
    • UNII-YIJ78M8D5Q
    • AS-45738
    • CHEMBL1984078
    • 1-(4-Fluorophenyl)-2-Propanamine HCl
    • YIJ78M8D5Q
    • 4-fluoro-
    • NSC93735
    • 4-FLUOROAMPHETAMINE HYDROCHLORIDE, (+/-)-
    • 1-(4-fluorophenyl)-2-propanamine hydrochloride
    • Benzeneethanamine, p-fluoro-alpha-methyl-, hydrochloride
    • 64609-06-9
    • BL000373
    • NSC-93735
    • 2-Amino-1-(4-fluorophenyl)propane Hydrochloride
    • d,l-4-Fluoroamphetamine.HCl, 1mg/ml in Methanol
    • 1-(4-fluorophenyl)propan-2-amine;hydrochloride
    • J-503317
    • 4-Fluoroamphetamine Hydrochloride 1.0 mg/ml in Methanol (as free base)
    • 4-FLUOROAMPHETAMINE HYDROCHLORIDE
    • 4-Fluoroamphetamine HCl
    • DTXSID101348050
    • p-fluoro-amphetamine hydrochloride salt
    • Q27294541
    • p-Fluoroamphetamine hydrochloride
    • Phenethylamine, p-fluoro-alpha-methyl-, hydrochloride
    • 4-Fluoro-alpha-methylbenzeneethanamine hydrochloride
    • SCHEMBL15940967
    • AKOS005255228
    • PD019750
    • 459-01-8
    • rac 4-Fluoro Amphetamine Hydrochloride
    • A826920
    • BENZENEETHANAMINE, 4-FLUORO-.ALPHA.-METHYL-, HYDROCHLORIDE (1:1)
    • d,l-4-Fluoroamphetamine.HCl
    • Inchi: 1S/C9H12FN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H
    • InChI-sleutel: GKWYMWZWSCKSMT-UHFFFAOYSA-N
    • LACHT: Cl.FC1C=CC(=CC=1)CC(C)N

Berekende eigenschappen

  • Exacte massa: 189.07200
  • Monoisotopische massa: 189.072
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 108
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 26A^2

Experimentele eigenschappen

  • Dichtheid: 1.042g/cm3
  • Kookpunt: 215.2ºC at 760mmHg
  • Vlampunt: 93.6ºC
  • PSA: 26.02000
  • LogboekP: 3.21770

1-(4-Fluorophenyl)propan-2-amine hydrochloride Beveiligingsinformatie

  • Gevaarverklaring: Irritant
  • Identificatie van gevaarlijk materiaal: Xi
Aanbevolen leveranciers
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd